(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride
Overview
Description
Synthesis Analysis
The derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, related to TFMPH, have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds demonstrate significant catalytic activity and selectivity in organic reactions.
Molecular Structure Analysis
The molecular weight of TFMPH is 212.6 g/mol . The InChI code for TFMPH is 1S/C7H7F3N2.ClH/c8-7(9,10)6-3-5(4-11)1-2-12-6;/h1-3H,4,11H2;1H
.
Chemical Reactions Analysis
TFMPH is widely used in organic synthesis, as a reagent for the preparation of heterocyclic compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of drugs and other pharmaceuticals.
Physical And Chemical Properties Analysis
TFMPH is a white crystalline solid with a molar mass of 211.6 g/mol and a melting point of 151-153°C. It is stored at a temperature of 2-8°C .
Scientific Research Applications
Catalytic Applications in Organic Chemistry : The derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, related to "(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride," have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds demonstrate significant catalytic activity and selectivity in organic reactions, where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity in Red Light : Iron(III) complexes, involving derivatives of (pyridin-2-yl)methanamine, have been synthesized and studied for their photocytotoxic properties. These complexes exhibit unprecedented photocytotoxicity in red light, showcasing potential applications in the field of photodynamic therapy (Basu et al., 2014).
Ligand Exchange and Spin State Equilibria : Research on Fe(II) complexes based on pentadentate ligands, including derivatives similar to "(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride," has contributed to understanding ligand exchange and spin state equilibria in aqueous media. These findings have implications in the field of coordination chemistry and could inform the design of molecular switches and sensors (Draksharapu et al., 2012).
Schiff Base Synthesis and Anticonvulsant Activity : Schiff bases of 3-aminomethyl pyridine, structurally related to the chemical , have been synthesized and demonstrated significant anticonvulsant activity. This research contributes to the development of potential new therapeutic agents (Pandey & Srivastava, 2011).
Coordination Chemistry and Spectroscopy : Studies on compounds like N,N-bis(4-(6-2,2'-bipyridine)-phenyl-methyl)-2-(aminomethyl)pyridine contribute to understanding the photophysical behaviors of polydentate ligands. Such research is crucial in the development of light-activated materials and sensors (Li Ping-hua, 2010).
Antiosteoclast Activity : A family of compounds synthesized from derivatives of (pyridin-2-yl)methanamine showed moderate to high antiosteoclast and osteoblast activity. This research opens up possibilities for new treatments in bone-related diseases (Reddy et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-(trifluoromethyl)pyridin-4-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-3-5(4-11)1-2-12-6;/h1-3H,4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDKPNSDKMBCNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743489 | |
Record name | 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride | |
CAS RN |
1159813-38-3 | |
Record name | 1-[2-(Trifluoromethyl)pyridin-4-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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